4-(tert-butyl)-N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide 4-(tert-butyl)-N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872613-80-4
VCID: VC5898508
InChI: InChI=1S/C21H24N4O4S/c1-21(2,3)15-8-6-14(7-9-15)19(27)23-12-18-24-25-20(29-18)30-13-17(26)22-11-16-5-4-10-28-16/h4-10H,11-13H2,1-3H3,(H,22,26)(H,23,27)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3
Molecular Formula: C21H24N4O4S
Molecular Weight: 428.51

4-(tert-butyl)-N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

CAS No.: 872613-80-4

Cat. No.: VC5898508

Molecular Formula: C21H24N4O4S

Molecular Weight: 428.51

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 872613-80-4

Specification

CAS No. 872613-80-4
Molecular Formula C21H24N4O4S
Molecular Weight 428.51
IUPAC Name 4-tert-butyl-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Standard InChI InChI=1S/C21H24N4O4S/c1-21(2,3)15-8-6-14(7-9-15)19(27)23-12-18-24-25-20(29-18)30-13-17(26)22-11-16-5-4-10-28-16/h4-10H,11-13H2,1-3H3,(H,22,26)(H,23,27)
Standard InChI Key QSDOAZZTUAOZMX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 4-(tert-butyl)benzamide group, providing hydrophobicity and steric bulk.

  • A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.

  • A furan-2-ylmethylaminoethylthio side chain, contributing electron-rich heterocyclic character.

The IUPAC name—4-tert-butyl-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide—reflects this arrangement. Key spectral identifiers include the SMILES string CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 and the InChIKey QSDOAZZTUAOZMX-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}
Molecular Weight428.51 g/mol
CAS Registry872613-80-4
PubChem CID16832762
SolubilityNot reported

The tert-butyl group enhances lipid solubility, while the oxadiazole and furan moieties may facilitate π-π stacking and dipole interactions. Quantitative structure-activity relationship (QSAR) modeling could predict logP, polar surface area, and other parameters, but experimental data remain absent.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of analogous 1,3,4-oxadiazole benzamides typically involves:

  • Esterification: Starting materials like 2-chloro-5-iodobenzoic acid are esterified to protect carboxylic acid groups .

  • Cyanation: Introduction of nitrile groups via nucleophilic substitution or metal-catalyzed reactions .

  • Oxadiazole Formation: Cyclization of thioamide intermediates with hydroxylamine derivatives under alkaline conditions .

  • Aminolysis: Coupling of oxadiazole intermediates with amines or amides to install side chains .

For the target compound, a plausible route would involve:

  • Reacting 4-(tert-butyl)benzoyl chloride with a 5-(mercaptoethyl)-1,3,4-oxadiazole precursor.

  • Introducing the furan-2-ylmethylamino group via amide bond formation .

Reaction Conditions and Catalysts

Optimization data from analogous syntheses reveal critical factors:

StepCatalystTemperatureYield (%)
CyclizationL-proline70–100°C75–79
AminolysisTriethylamineRT–80°C66–90

Adapted from Wang et al. (2020), these conditions emphasize the role of organocatalysts like L-proline in facilitating 1,2,4-oxadiazole cyclization . Side reactions, such as premature amide formation, are mitigated by controlled reagent addition and temperature staging .

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR would show signals for the tert-butyl group (δ ~1.3 ppm), furan protons (δ 6.3–7.4 ppm), and oxadiazole-linked methylene groups (δ 3.8–4.2 ppm) .

    • 13C^{13}\text{C}-NMR peaks for the benzamide carbonyl (δ ~167 ppm) and oxadiazole carbons (δ 155–165 ppm) are characteristic .

  • Mass Spectrometry:

    • High-resolution MS (HRMS) would confirm the molecular ion at m/z 428.51 with fragments corresponding to the oxadiazole ring (C2_2N2_2O) and furan cleavage.

Crystallographic Data

While no single-crystal data exist for this compound, related 1,3,4-oxadiazoles exhibit planar ring systems with dihedral angles of 5–15° relative to attached aryl groups . Hydrogen bonding between the oxadiazole N-atoms and amide protons likely stabilizes the solid-state structure .

Compound ClassActivity (IC50_{50})Target Organism
Pyridine-oxadiazole 1–10 mg/L (larvicidal)Aedes aegypti
Furan-benzamide 63–90% inhibitionBotrytis cinerea

Though direct data are lacking, the tert-butyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to polar analogs .

Future Research Directions

In Silico Studies

Molecular docking against targets like acetylcholinesterase (PDB: 4EY7) or fungal CYP51 (PDB: 5TZ1) could prioritize in vitro assays.

Synthetic Modifications

  • Side Chain Variation: Replacing the furan with thiophene or pyridine may alter target selectivity .

  • Prodrug Design: Esterification of the benzamide could improve oral bioavailability.

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